molecular formula C26H24N4O3S2 B431082 3-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

3-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Cat. No.: B431082
M. Wt: 504.6g/mol
InChI Key: UULRMLYXUNSLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxybenzyl)sulfanyl]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including pyrano, thieno, triazolo, and pyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxybenzyl)sulfanyl]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multistep reactions. The process may include:

    Friedel-Crafts Acylation: Introduction of acyl groups to aromatic rings using catalysts like AlCl₃.

    Cyclization Reactions: Formation of fused ring systems through intramolecular reactions.

    Sulfur Incorporation: Introduction of sulfur atoms via thiolation reactions.

    Methoxylation: Addition of methoxy groups using reagents like dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

    Catalyst Optimization: Using efficient catalysts to reduce reaction times and improve selectivity.

    Purification Techniques: Employing methods like recrystallization and chromatography to obtain pure product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxybenzyl)sulfanyl]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of nitro groups to amines using reducing agents like sodium borohydride.

    Substitution: Halogenation or alkylation of aromatic rings using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Bromine, iodine, alkyl halides.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Formed from reduction of nitro groups.

    Halogenated Compounds: Formed from halogenation reactions.

Scientific Research Applications

1-[(4-methoxybenzyl)sulfanyl]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-methoxybenzyl)sulfanyl]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C26H24N4O3S2

Molecular Weight

504.6g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C26H24N4O3S2/c1-26(2)13-19-20(14-33-26)35-23-21(19)22(31)29(17-7-5-4-6-8-17)24-27-28-25(30(23)24)34-15-16-9-11-18(32-3)12-10-16/h4-12H,13-15H2,1-3H3

InChI Key

UULRMLYXUNSLNK-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC=C(C=C5)OC)C6=CC=CC=C6)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC=C(C=C5)OC)C6=CC=CC=C6)C

Origin of Product

United States

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